In-depth Technical Guide: Acid Secretion-IN-1
In-depth Technical Guide: Acid Secretion-IN-1
Disclaimer: The compound referred to as "Acid Secretion-IN-1" is identified as compound example 17.4 in patent WO2018024188A1. The name "Acid Secretion-IN-1" is a catalog name from a commercial supplier and appears to be a misnomer, as the compound's actual context within the patent is the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors for cancer immunotherapy, not the inhibition of gastric acid secretion. This guide will focus on the technical information available for compound 17.4 in its correct context.
Core Compound Identity and Properties
Compound Name: Acid Secretion-IN-1 (per supplier catalog), Example 17.4 (per patent WO2018024188A1)
Chemical Nature: A polycyclic compound that serves as an intermediate in the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors.[1] It is described as a mixture of two diastereomers.
Chemical Characterization: The following data has been reported for compound 17.4:
| Parameter | Value |
| Molecular Formula | C₂₇H₂₆N₂O₄ |
| Molecular Weight | 442.51 g/mol |
| ¹H NMR (400 MHz, acetone-d₆), δ (ppm) | 2.49-2.67 (m, 1H), 2.85-2.95 (m, 1H), 3.25-3.65 (m, 4H), 3.80 (s, 3H), 3.88-4.45 (m, 3H), 4.60-5.30 (m, 1H), 5.81 (s, 1H), 6.64-6.99 (m, 4H), 7.03-7.42 (m, 6H), 7.76-7.95 (m, 2H) |
| Mass Spectrometry (LRMS, electrospray, H₂O, positive ion mode) | m/z 443.2 [M+H]⁺ |
Mechanism of Action and Biological Target
Compound 17.4 is an intermediate in the synthesis of molecules targeting Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.
In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This overexpression leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This process has a profound immunosuppressive effect by inducing T-cell anergy and apoptosis, thereby allowing cancer cells to evade the host's immune system.
The final compounds synthesized from intermediates like 17.4 are designed to inhibit the enzymatic activity of IDO1. By blocking IDO1, these inhibitors aim to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenines. This, in turn, is expected to reactivate anti-tumor T-cell responses and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.
Experimental Protocols
Synthesis of Compound 17.4
While the full, detailed synthetic protocol from patent WO2018024188A1 is not publicly available in the provided search results, a general solid-phase synthesis approach for analogous hydroxyindoline-derived tricyclic derivatives has been described. The synthesis of a library of such compounds, including 17.4, involves a multi-step process on a solid support (e.g., Wang resin).
General Workflow for Solid-Phase Synthesis:
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Resin Loading: Attachment of a suitable starting material to the solid support (e.g., bromo Wang resin).
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Scaffold Construction: A series of chemical reactions to build the core tricyclic structure. This may involve steps like palladium-catalyzed cross-coupling reactions.
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Introduction of Diversity: Coupling of various building blocks (e.g., Fmoc-protected amino acids) to introduce chemical diversity.
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Cyclization: Intramolecular reaction to form one of the rings of the tricyclic system.
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Cleavage from Resin: Release of the final compound from the solid support, typically using an acid such as trifluoroacetic acid (TFA).
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Purification: Purification of the cleaved compound, for instance, by High-Performance Liquid Chromatography (HPLC).
IDO1 Inhibition Assay (General Protocol)
No specific biological data for compound 17.4 itself is provided in the search results, as it is an intermediate. However, the final compounds derived from it would be tested for their ability to inhibit IDO1. A general protocol for a cell-free enzymatic IDO1 inhibition assay is as follows:
Objective: To determine the in vitro potency (IC₅₀) of a test compound against recombinant human IDO1 enzyme.
Materials:
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Recombinant Human IDO1 Enzyme
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L-Tryptophan (substrate)
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Test Compound (dissolved in DMSO)
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Reaction Buffer (e.g., 50 mM potassium phosphate, pH 6.5)
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Cofactors and reagents (e.g., methylene (B1212753) blue, ascorbic acid, catalase)
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Stop Solution (e.g., trichloroacetic acid)
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Detection Reagent (e.g., Ehrlich's Reagent)
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96-well microplate
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Microplate reader
Procedure:
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Reagent Preparation: Prepare all buffers, substrate, and cofactor solutions to their final working concentrations.
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Compound Dilution: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then in reaction buffer.
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Reaction Setup: In a 96-well plate, add the reaction buffer, IDO1 enzyme, and varying concentrations of the test compound. Include control wells with no inhibitor (vehicle control).
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Initiation: Initiate the enzymatic reaction by adding L-tryptophan to all wells.
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Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
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Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). This also serves to hydrolyze the product N-formylkynurenine to kynurenine.
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Detection: Add a detection reagent (e.g., Ehrlich's Reagent) that reacts with kynurenine to produce a colored product.
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Measurement: Measure the absorbance at the appropriate wavelength (e.g., 480 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Quantitative Data
As "Acid Secretion-IN-1" (compound 17.4) is a synthetic intermediate, there is no publicly available quantitative data regarding its biological activity (e.g., IC₅₀ or EC₅₀ values). The purpose of its synthesis is to serve as a building block for the creation of final compounds that are intended to be active IDO1 inhibitors. The quantitative data for the final, active compounds would be found within the full patent document WO2018024188A1, which was not accessible in the provided search results.
Conclusion
"Acid Secretion-IN-1" is a catalog name for a synthetic intermediate, compound 17.4, described in patent WO2018024188A1. Its relevance is not in the field of gastric acid secretion but in the synthesis of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy. While the precise details of its synthesis and the biological activity of the final products are proprietary information contained within the full patent, this guide provides an overview of its chemical identity, the mechanism of action of its target (IDO1), and general experimental protocols relevant to its synthesis and the evaluation of the final inhibitor compounds. For further detailed information, researchers should consult the full text of patent WO2018024188A1.
